molecular formula C8H9BrMg B2401227 3-Ethylphenylmagnesium bromide CAS No. 50777-51-0

3-Ethylphenylmagnesium bromide

Cat. No.: B2401227
CAS No.: 50777-51-0
M. Wt: 209.369
InChI Key: CKIHIPKVIUFOSE-UHFFFAOYSA-M
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Description

3-Ethylphenylmagnesium bromide is an organomagnesium compound classified as a Grignard reagent. Grignard reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. This compound is particularly useful in the formation of alcohols, carboxylic acids, and other functional groups through nucleophilic addition reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Ethylphenylmagnesium bromide is typically prepared by reacting 3-ethylbromobenzene with magnesium metal in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the Grignard reagent from reacting with moisture or oxygen.

Industrial Production Methods: In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors equipped with efficient stirring and temperature control systems. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the product.

Chemical Reactions Analysis

Types of Reactions: 3-Ethylphenylmagnesium bromide undergoes several types of reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.

    Carboxylation: Reacts with carbon dioxide to form carboxylic acids.

    Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.

Common Reagents and Conditions:

    Carbonyl Compounds: Aldehydes and ketones are common electrophiles used in nucleophilic addition reactions.

    Carbon Dioxide: Used in carboxylation reactions.

    Anhydrous Conditions: Essential to prevent the decomposition of the Grignard reagent.

Major Products:

    Alcohols: Formed from the reaction with aldehydes and ketones.

    Carboxylic Acids: Formed from the reaction with carbon dioxide.

    Hydrocarbons: Formed from the reaction with water or other proton donors.

Scientific Research Applications

3-Ethylphenylmagnesium bromide has several applications in scientific research:

    Organic Synthesis: Used to synthesize complex organic molecules, including pharmaceuticals and natural products.

    Material Science: Employed in the preparation of polymers and other advanced materials.

    Biochemistry: Utilized in the modification of biomolecules for research purposes.

    Industrial Chemistry: Applied in the production of fine chemicals and intermediates.

Mechanism of Action

The mechanism of action of 3-ethylphenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The carbon atom in the Grignard reagent is highly nucleophilic due to the polarization of the carbon-magnesium bond. This allows it to react readily with electrophiles such as carbonyl compounds, leading to the formation of new carbon-carbon bonds.

Comparison with Similar Compounds

    Phenylmagnesium Bromide: Similar in structure but lacks the ethyl group.

    Ethylmagnesium Bromide: Similar but lacks the phenyl group.

    Methylmagnesium Bromide: Another Grignard reagent with a simpler structure.

Uniqueness: 3-Ethylphenylmagnesium bromide is unique due to the presence of both an ethyl group and a phenyl group, which can influence its reactivity and selectivity in organic synthesis. This dual functionality allows for more diverse chemical transformations compared to simpler Grignard reagents.

Properties

IUPAC Name

magnesium;ethylbenzene;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9.BrH.Mg/c1-2-8-6-4-3-5-7-8;;/h3-4,6-7H,2H2,1H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOYPIIGHVFQPMZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C[C-]=C1.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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